molecular formula C10H17FN2O2 B2828673 tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate CAS No. 2193059-37-7

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate

Cat. No.: B2828673
CAS No.: 2193059-37-7
M. Wt: 216.256
InChI Key: GEGSYXAYKDRQRW-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2193059-37-7 . It has a molecular weight of 216.26 . It is in liquid form .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 . The compound has a molecular formula of C10H17FN2O2 .


Chemical Reactions Analysis

The compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .


Physical and Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .

Scientific Research Applications

Synthesis and Peptide Activity Studies

Azetidine-2-carboxylic acid (Aze) analogs, including those with various heteroatomic side chains at the 3-position, have been synthesized for studying the influence of conformation on peptide activity. This work involves the modification of azetidine compounds to produce chimeras with other amino acids, serving as tools for understanding peptide functions and interactions (Sajjadi & Lubell, 2008).

Intermediate in Biologically Active Compounds Synthesis

The compound tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, related to tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate, has been highlighted as an important intermediate in the synthesis of omisertinib (AZD9291), a treatment for certain forms of lung cancer. This research outlines a rapid synthetic method for such intermediates, demonstrating the compound's significance in medicinal chemistry (Zhao et al., 2017).

Structural Studies and Novel Syntheses

Investigations into azetidine and azetidine-2-carboxylic acid derivatives have provided insights into their potential for creating new synthetic pathways and understanding the structural requirements for biological activity. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, showcases the innovative approaches to developing new building blocks for medicinal chemistry (Van Hende et al., 2009).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, including this compound, are utilized as versatile building blocks in medicinal chemistry. Their applications span from the synthesis of azetidine-3-carboxylic acid derivatives to exploring chemical spaces complementary to traditional cyclic compounds, thereby enriching the toolkit available for drug discovery and development (Ji et al., 2018).

Safety and Hazards

The compound has a GHS05 pictogram . The signal word is "Danger" . Hazard statements include H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Properties

IUPAC Name

tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGSYXAYKDRQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(CN)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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